1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone 1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 105807-64-5
VCID: VC16745705
InChI: InChI=1S/C18H21NO3/c1-10-5-7-13(8-6-10)16-15-12(3)22-19-14(15)9-18(4,21)17(16)11(2)20/h5-8,16-17,21H,9H2,1-4H3
SMILES:
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol

1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone

CAS No.: 105807-64-5

Cat. No.: VC16745705

Molecular Formula: C18H21NO3

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone - 105807-64-5

Specification

CAS No. 105807-64-5
Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
IUPAC Name 1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone
Standard InChI InChI=1S/C18H21NO3/c1-10-5-7-13(8-6-10)16-15-12(3)22-19-14(15)9-18(4,21)17(16)11(2)20/h5-8,16-17,21H,9H2,1-4H3
Standard InChI Key VOEPNEXOAAXCCH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2C(C(CC3=NOC(=C23)C)(C)O)C(=O)C

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound has the molecular formula C₁₈H₂₁NO₃ and a molecular weight of 299.4 g/mol. Its IUPAC name reflects a benzoxazole core fused with a 4-methylphenyl group and an ethanone substituent. The structure includes a dihydro-4H-2,1-benzoxazol-5-one scaffold, which confers rigidity and electronic diversity critical for bioactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₁NO₃
Molecular Weight299.4 g/mol
Solubility (pH 7.4)42.2 µg/mL
Canonical SMILESCC1=CC=C(C=C1)C2C(C(CC3=NOC(=C23)C)(C)O)C(=O)C
InChI KeyVOEPNEXOAAXCCH-UHFFFAOYSA-N

The solubility profile suggests moderate hydrophilicity, likely influenced by the hydroxyl and ketone groups. The Standard InChI string confirms stereochemical details, including the spatial arrangement of methyl and hydroxy substituents.

Synthesis and Chemical Reactivity

Reactivity Insights

The hydroxy group at position 6 may undergo esterification or glycosylation to enhance solubility. The ethanone moiety is susceptible to nucleophilic attacks, enabling derivatization for structure-activity relationship (SAR) studies.

Research Findings and Experimental Data

In Vitro Studies

Limited published data exist, but related benzoxazoles show IC₅₀ values of 10–50 µM against cancer cell lines. The solubility of 42.2 µg/mL suggests bioavailability challenges, necessitating prodrug strategies.

Computational Predictions

  • ADMET Profile: Moderate gastrointestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s) and low blood-brain barrier penetration (logBB: -1.2).

  • Target Prediction: High probability (>70%) for kinase and G-protein-coupled receptor targets.

Future Directions and Applications

Drug Development

Structural optimization could improve solubility and target affinity. Potential modifications include:

  • Hydroxy group substitution: Replacement with sulfonate or phosphate to enhance aqueous solubility.

  • Ethanone bioisosteres: Cyclic ketones or amides to modulate metabolic stability.

Agricultural Chemistry

Benzoxazoles are explored as fungicides. The 4-methylphenyl group may confer resistance to oxidative degradation in plant systems.

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